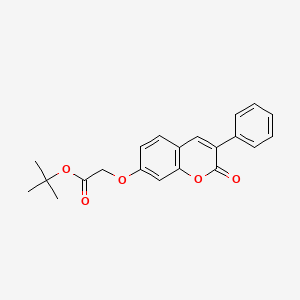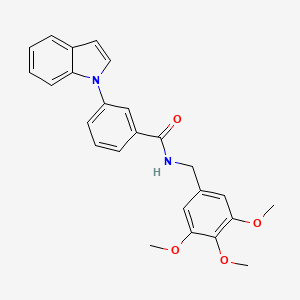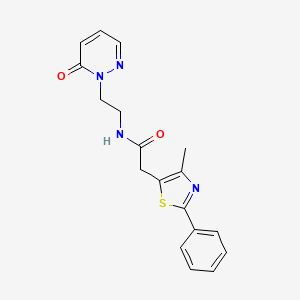![molecular formula C18H20N2OS B2784110 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-74-5](/img/structure/B2784110.png)
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole, also known as BMT-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BMT-1 is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of certain cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has a number of different biochemical and physiological effects that make it a valuable tool for researchers. For example, this compound has been shown to induce apoptosis, or programmed cell death, in a variety of different cell types. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole in lab experiments is that it has been extensively studied and characterized, making it a well-established research tool. Additionally, this compound has a variety of different biochemical and physiological effects, making it a versatile tool for researchers in a number of different fields. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to work with than other research tools.
Zukünftige Richtungen
There are a number of different future directions for research involving 2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole. For example, researchers could investigate the potential use of this compound as a treatment for cancer in animal models. Additionally, researchers could investigate the mechanism of action of this compound in more detail, in order to better understand how it produces its biochemical and physiological effects. Finally, researchers could investigate the potential use of this compound in combination with other drugs or therapies, in order to enhance its anti-tumor activity.
Synthesemethoden
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole can be synthesized using a number of different methods, but one common approach involves the reaction of 2-aminobenzimidazole with p-tolyl chloromethyl ether and 3-mercaptopropionic acid. This reaction produces this compound as a white solid, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole has been studied extensively for its potential use as a research tool in a variety of different fields. For example, this compound has been shown to have anti-tumor activity in vitro, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs for a variety of different diseases.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-7-9-15(10-8-14)21-11-4-12-22-13-18-19-16-5-2-3-6-17(16)20-18/h2-3,5-10H,4,11-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUETCEIHSZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)


